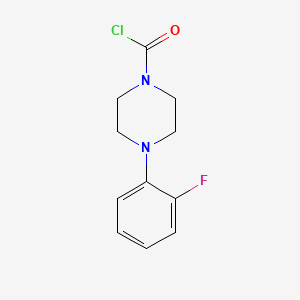
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which is further connected to a carbonyl chloride group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form stable derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride typically involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to introduce the carbonyl chloride group. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The process involves the use of high-purity starting materials and solvents to achieve high product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and piperazine derivative.
Condensation reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions, with water or aqueous solutions as the solvent.
Condensation reactions: These reactions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired products.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ureas and carbamates: Formed through condensation reactions with amines and alcohols.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized piperazine derivatives.
Biology: Employed in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Industry: Applied in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable covalent bonds with various functional groups, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluorophenyl)piperazine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-(2-Chlorophenyl)piperazine-1-carbonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
4-(2-Methylphenyl)piperazine-1-carbonyl chloride: Contains a methyl group instead of a fluorine atom, leading to differences in steric and electronic properties
Uniqueness
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Propriétés
Formule moléculaire |
C11H12ClFN2O |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClFN2O/c12-11(16)15-7-5-14(6-8-15)10-4-2-1-3-9(10)13/h1-4H,5-8H2 |
Clé InChI |
FIIKSRWXOPLQDI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2F)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













